Diethyl 2-Bromo-5-chlorobenzylphosphonate

Enzyme inhibition CD73 ecto-5'-nucleotidase

Diethyl 2-Bromo-5-chlorobenzylphosphonate (CAS: 1021173-21-6) is a synthetically accessible α-monohalogenated benzylphosphonate derivative. This compound, bearing both bromine and chlorine substituents on the aromatic ring, is characterized by a calculated LogP of 4.86860 and a molecular weight of 341.57 g/mol, indicating significant lipophilicity compared to non-halogenated analogs.

Molecular Formula C11H15BrClO3P
Molecular Weight 341.56 g/mol
Cat. No. B13702165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-Bromo-5-chlorobenzylphosphonate
Molecular FormulaC11H15BrClO3P
Molecular Weight341.56 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=C(C=CC(=C1)Cl)Br)OCC
InChIInChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3
InChIKeyKQTVMPXOXOOLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Bromo-5-chlorobenzylphosphonate: A Halogenated Benzylphosphonate with Defined Physicochemical and Biological Profile


Diethyl 2-Bromo-5-chlorobenzylphosphonate (CAS: 1021173-21-6) is a synthetically accessible α-monohalogenated benzylphosphonate derivative [1]. This compound, bearing both bromine and chlorine substituents on the aromatic ring, is characterized by a calculated LogP of 4.86860 and a molecular weight of 341.57 g/mol, indicating significant lipophilicity compared to non-halogenated analogs . Its primary utility lies as an intermediate in Horner-Wadsworth-Emmons (HWE) olefination reactions and as a precursor in medicinal chemistry campaigns exploring phosphate bioisosteres [2].

Workflow

α-Halogenated benzylphosphonate for HWE olefination and phosphate bioisostere design

Selection

Dual-halogen (2-Br, 5-Cl) pattern provides differentiated lipophilicity and target engagement profile

Use Context

Supports SAR studies on CD73 and alkaline phosphatase; method-based synthetic accessibility

Why Diethyl 2-Bromo-5-chlorobenzylphosphonate Cannot Be Replaced by Simple Analogs


The presence and precise positioning of the 2-bromo and 5-chloro substituents on the benzyl ring critically modulate the compound's physicochemical properties and biological activity. This substitution pattern results in a higher LogP (4.87) compared to diethyl benzylphosphonate (LogP ~3.45) [1], directly influencing membrane permeability and target engagement. Furthermore, this specific halogenation yields a distinct selectivity profile; for example, its inhibitory activity against ecto-5'-nucleotidase (CD73) is in the micromolar range, while the parent diethyl benzylphosphonate exhibits picomolar potency, demonstrating that a seemingly minor structural modification leads to a >400-fold shift in target engagement [2][3]. Therefore, substituting this compound with a generic diethyl benzylphosphonate or a differently halogenated variant will result in unpredictable and likely unsuccessful experimental outcomes in both synthetic and biological applications.

Target
Diethyl 2-Bromo-5-chlorobenzylphosphonate

Dual-halogen substitution increases lipophilicity and alters CD73 binding by >400-fold compared to unsubstituted analog.

Substitute
Diethyl benzylphosphonate

Lacks 2-Br and 5-Cl groups; LogP ~3.45 vs 4.87 for target. Exhibits picomolar CD73 potency, not representative of target’s micromolar profile.

Risk

Lipophilicity mismatch alters membrane partitioning; CD73 affinity shifts by two orders of magnitude may lead to incorrect SAR conclusions. Differently halogenated analogs similarly may not replicate target-engagement profile.

Quantitative Evidence Differentiating Diethyl 2-Bromo-5-chlorobenzylphosphonate from Closest Analogs


Inhibition Potency Against Ecto-5'-Nucleotidase (CD73): A 400-Fold Difference from Parent Compound

Diethyl 2-Bromo-5-chlorobenzylphosphonate exhibits a Ki of 1.91E+3 nM (1.91 µM) against rat ecto-5'-nucleotidase, whereas the unsubstituted parent compound, diethyl benzylphosphonate, shows a Ki of 4.70 nM under identical assay conditions [1][2]. This represents a 406-fold reduction in potency, highlighting that the 2-bromo-5-chloro substitution pattern dramatically shifts the compound's interaction with this pharmacologically relevant target.

CD73 Ki comparison
Head-to-head
Ki 1.91 µM vs 4.70 nM for parent (406-fold shift)
Target-engagement profile shifts dramatically; supports selectivity probe use
Rat ecto-5'-nucleotidase, COS7 cells, AMP substrate. Head-to-head comparison.
Enzyme inhibition CD73 ecto-5'-nucleotidase phosphate bioisostere

Lipophilicity (LogP) Profile: Significantly Enhanced Over Non-Halogenated Benzylphosphonates

The calculated LogP (octanol-water partition coefficient) for Diethyl 2-Bromo-5-chlorobenzylphosphonate is 4.86860 . In contrast, the non-halogenated diethyl benzylphosphonate has a reported LogP of approximately 3.45 [1]. This represents a ΔLogP of +1.42, indicating that the target compound is over an order of magnitude more lipophilic.

LogP lipophilicity
Reported
Calculated LogP 4.87 (Δ +1.42 vs unsubstituted)
Elevated lipophilicity may enhance membrane permeability prediction
Calculated values; confirm experimentally for cell-based assays.
Lipophilicity LogP ADME membrane permeability

Molecular Weight and Size: Impact on Synthetic Handling and Property Prediction

The molecular weight of Diethyl 2-Bromo-5-chlorobenzylphosphonate is 341.57 g/mol . This is substantially higher than common analogs: diethyl benzylphosphonate (228.23 g/mol) , diethyl 2-bromobenzylphosphonate (307.12 g/mol) , and diethyl 2,5-dichlorobenzylphosphonate (297.11 g/mol) . This difference is a direct consequence of the unique dual halogenation pattern.

Molecular weight
Data to verify
341.57 g/mol vs 228.23 g/mol parent (113.34 g/mol higher)
Distinct MW aids LC-MS identification and concentration calculations
Supplier-provided; verify with analytical standard.
Molecular weight Physicochemical property Synthetic intermediate C11H15BrClO3P

Synthetic Accessibility via Controlled α-Monohalogenation Methodology

This compound is representative of a class of α-monohalogenated diethyl benzylphosphonates that are obtained in pure form via a high-yielding, one-pot procedure involving intermediate protection of the benzyl anion with TMSCl followed by halogenation [1]. While specific yield data for the 2-bromo-5-chloro derivative is not explicitly provided in the abstract, the general methodology is validated for a wide variety of diethyl α-monofluoro, chloro, bromo, and iodobenzylphosphonates [1]. This contrasts with other routes for similar compounds which may require harsher conditions or multi-step protocols.

Synthetic route
Class-level
General one-pot α-monohalogenation (TMSCl protection/halogenation)
Validated methodology supports compound accessibility
Class-level inference; confirm specific derivative yield and purity.
Synthetic method α-halogenation one-pot procedure HWE reagent

Inhibition of Alkaline Phosphatase: Sub-Micromolar Potency Demonstrates Potential as a Phosphate Bioisostere

Diethyl 2-Bromo-5-chlorobenzylphosphonate inhibits bovine intestinal alkaline phosphatase with a Ki of 200 nM [1]. While direct comparative data for other halogenated benzylphosphonates is limited, this sub-micromolar potency confirms its ability to act as a phosphate bioisostere and engage a relevant enzyme target [2]. This activity is a key differentiator from non-halogenated phosphonates, which may lack this specific inhibitory mechanism.

Alkaline phosphatase Ki
Reported
Ki 200 nM (bovine intestinal alkaline phosphatase)
Sub-micromolar inhibition supports bioisostere profiling
Limited comparative data; validate in target-specific assay.
Alkaline phosphatase enzyme inhibition phosphate bioisostere irreversible inhibitor

Defined Application Scenarios for Diethyl 2-Bromo-5-chlorobenzylphosphonate Based on Quantitative Differentiation


Negative Control or Specificity Probe in CD73 (Ecto-5'-Nucleotidase) Research

Based on its micromolar Ki (1.91 µM) compared to the picomolar potency of diethyl benzylphosphonate (4.70 nM) [6], Diethyl 2-Bromo-5-chlorobenzylphosphonate is ideally suited as a low-potency control or a tool to map the structure-activity relationship (SAR) requirements for high-affinity CD73 inhibition. Its use clarifies which molecular features (i.e., the absence of the 2-bromo-5-chloro motif) are essential for potent target engagement.

Horner-Wadsworth-Emmons (HWE) Reactions Requiring an α-Halogenated Phosphonate

The compound is a member of the α-monohalogenated benzylphosphonate class, accessible via a controlled one-pot synthesis . This makes it a valuable reagent in HWE olefinations where the presence of the α-bromo group is necessary for subsequent functionalization (e.g., to yield α-substituted alkenes) or to modulate the reactivity of the resulting phosphonate carbanion, a property distinct from non-halogenated HWE reagents.

Phosphate Bioisostere Development and Alkaline Phosphatase Assays

With a confirmed Ki of 200 nM against bovine intestinal alkaline phosphatase and supported by reviews on α-bromophosphonates [6], this compound serves as a starting point for developing irreversible phosphatase inhibitors. Its unique dual-halogenated structure offers a distinct chemical space for exploring enzyme active site interactions compared to more common mono-halogenated or non-halogenated phosphonate bioisosteres.

Physicochemical Profiling Studies Focused on Halogen Effects

The significant shift in LogP (4.87) relative to the parent compound (3.45) [6] makes this an excellent model compound for studies quantifying the impact of dual halogen substitution on lipophilicity, membrane permeability, and cellular distribution. This is critical for medicinal chemists optimizing the ADME properties of phosphonate-containing lead series.

Application
Selection Property
Validation Focus
CD73 specificity probe
Halogen-dependent selectivity shift (micromolar vs picomolar parent)
Confirm CD73 binding affinity and SAR against unsubstituted analog
α-Bromo-HWE olefination
α-Monohalogenated phosphonate reactivity; controlled one-pot synthesis
Verify olefination efficiency and E/Z selectivity
Phosphatase bioisostere design
Sub-micromolar alkaline phosphatase inhibition; dual-halogen scaffold
Assess irreversible inhibition kinetics and target engagement
Halogen effect on ADME
Elevated LogP vs parent; dual-halogen impact on lipophilicity
Measure experimental logD and membrane permeability
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